Cannabidivarinic acid

Catalog No.
S969115
CAS No.
31932-13-5
M.F
C20H26O4
M. Wt
330.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidivarinic acid

CAS Number

31932-13-5

Product Name

Cannabidivarinic acid

IUPAC Name

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1

InChI Key

CZXWOKHVLNYAHI-LSDHHAIUSA-N

SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Synonyms

cannabidivarinic acid

Canonical SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
  • Origin: CBDVA is naturally present in various cannabis strains, but typically in lower concentrations compared to other cannabinoids like cannabidiol (CBD).
  • Significance: Research on CBDVA is ongoing, but it has shown promise in pre-clinical studies for its potential anti-inflammatory, anticonvulsant, and neuroprotective effects [, ].

Molecular Structure Analysis

  • CBDVA shares a similar structure with CBD, but with a carboxylic acid group attached to the central carbon chain.
  • Key features:
    • The molecule contains a phenolic group (aromatic ring with a hydroxyl group) responsible for many cannabinoid interactions.
    • A central carbon chain with a unique arrangement of single and double bonds influences its biological activity.
  • Notable aspects:
    • The presence of the carboxylic acid group in CBDVA makes it a precursor to CBD. When exposed to heat or light, CBDVA decarboxylates, losing a carbon dioxide molecule and transforming into CBD.

Chemical Reactions Analysis

  • Synthesis: CBDVA is naturally synthesized in the cannabis plant through the complex biochemical pathway of cannabinoid production []. Isolating pure CBDVA often involves extraction techniques followed by chromatographic purification [].
  • Decarboxylation: The primary reaction of interest for CBDVA is its decarboxylation into CBD:

CBDVA + Heat/Light → CBD + CO₂

This reaction is crucial for unlocking the potential therapeutic effects of CBD, as most research suggests CBD is the active form.

Current research does not provide widely available data on other relevant chemical reactions of CBDVA.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Solubility: Expected to be poorly soluble in water but soluble in organic solvents like ethanol and methanol.
  • Melting point and boiling point: Data not readily available.
  • Stability: Likely less stable than CBD due to the presence of the carboxylic acid group, which can be susceptible to hydrolysis.
  • Cannabinoid receptor interaction: CBDVA may interact with cannabinoid receptors, particularly CB1 receptors in the central nervous system and CB2 receptors in the immune system []. This interaction might contribute to its anti-inflammatory and neuroprotective effects.
  • Enzyme inhibition: CBDVA may inhibit certain enzymes involved in inflammatory pathways, potentially explaining its anti-inflammatory properties [].

Anti-Inflammatory Properties

Studies suggest CBDVA may possess anti-inflammatory properties. A 2019 study published in the British Journal of Pharmacology investigated the effects of CBDVA on inflammatory bowel disease (IBD) in mice. The results showed CBDVA reduced inflammation and improved colon function [1]. Further research is needed to confirm these findings in humans.

[1] (British Journal of Pharmacology, S. Brignardello et al., "Cannabidivarinic acid (CBDVA) modulates colonic TNF-α and IL-1β in a TNBS-induced model of inflammatory bowel disease", )

Anticonvulsant Effects

Limited research suggests CBDVA might have anticonvulsant properties. A 2012 study published in Epilepsy Research investigated the effects of various cannabinoids on seizure activity in mice. The study found CBDVA, along with other cannabinoid acids, displayed anticonvulsant activity [2]. More research is necessary to understand the mechanisms behind this effect and its potential application in treating epilepsy.

[2] (Epilepsy Research, P. P. Leite et al., "Evaluation of the anticonvulsant profile of cannabidivaric acid (CBDVA) in acute seizures models in mice", )

Other Potential Applications

Early research suggests CBDVA might have applications in other areas, including:

  • Neuroprotection: A 2019 study indicated CBDVA's potential for neuroprotection, but further research is needed [3].
  • Antiemetic effects: Similar to CBD, CBDVA might have antiemetic properties, but more studies are required [4].

[3] (Frontiers in Molecular Neuroscience, J.-M. Jeong et al., "Cannabidivarinic Acid (CBDVA) and ∆ 3-THC exert differential effects on neuroinflammation and memory dysfunction in a chronic mouse model of LPS-induced neuroinflammation", )[4] (Current Developments in Biotechnology and Bioengineering: Designer Crops, K. Mathre et al., "Current Developments in Biotechnology and Bioengineering: Designer Crops")

XLogP3

5.5

Dates

Modify: 2023-08-16

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